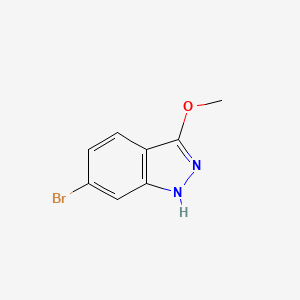

6-Bromo-3-methoxy-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-6-3-2-5(9)4-7(6)10-11-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJDXBGDUSYUGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90733118 | |

| Record name | 6-Bromo-3-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938062-38-5 | |

| Record name | 6-Bromo-3-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"6-Bromo-3-methoxy-1H-indazole" chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 6-Bromo-3-methoxy-1H-indazole , a critical scaffold in medicinal chemistry.

CAS Registry Number: 885519-15-3 Formula: C₈H₇BrN₂O Molecular Weight: 227.06 g/mol

Executive Summary

6-Bromo-3-methoxy-1H-indazole is a bifunctional heterocyclic building block extensively utilized in the discovery of kinase inhibitors (e.g., VEGFR, KHK) and GPCR ligands. Its structural value lies in its orthogonal reactivity: the C6-bromine serves as a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the N1-nitrogen offers a site for diversity-oriented alkylation or arylation. The C3-methoxy group acts as a stable, lipophilic hydrogen-bond acceptor, often mimicking the functionality of adenosine in ATP-competitive inhibitors.

Physicochemical Profile

| Property | Value / Description | Note |

| Appearance | Off-white to pale yellow solid | Crystalline form depends on recrystallization solvent (often toluene/heptane). |

| Melting Point | 180–182 °C (Lit.) | High lattice energy due to intermolecular H-bonding (N1-H···N2). |

| Solubility | DMSO, DMF, THF, DCM | Poor solubility in water and aliphatic hydrocarbons. |

| pKa (calc) | ~12.1 (N1-H) | Weakly acidic; deprotonation requires bases like Cs₂CO₃ or NaH. |

| LogP | ~2.6 | Moderate lipophilicity, suitable for CNS and peripheral drug targets. |

| ¹H NMR (DMSO-d₆) | δ 12.5 (s, 1H, NH), 7.7 (d, 1H), 7.6 (s, 1H), 7.2 (d, 1H), 3.9 (s, 3H) | Characteristic methoxy singlet at ~3.9–4.0 ppm. |

Synthetic Architecture

The synthesis of 3-methoxyindazoles presents a regioselectivity challenge. Direct methylation of 3-hydroxyindazole often yields the thermodynamically favored 1-methyl-3-keto tautomer (N-alkylation) rather than the desired 3-methoxy ether (O-alkylation).

To circumvent this, the industry-standard protocol utilizes a Nucleophilic Aromatic Substitution (SₙAr) strategy, displacing a leaving group (nitro or halo) at the C3 position.

Protocol A: Nitro-Displacement Route (High Fidelity)

This route is preferred for scale-up due to its avoidance of N/O selectivity issues.

Reaction Logic:

-

Nitration: 6-Bromoindazole is nitrated at C3.

-

SₙAr Displacement: The nitro group, activated by the electron-deficient indazole ring, is displaced by methoxide.

Step-by-Step Methodology:

-

Precursor Synthesis (6-Bromo-3-nitro-1H-indazole):

-

Methoxylation (The Critical Step):

-

Reagents: 6-Bromo-3-nitro-1H-indazole (1.0 eq), Sodium Methoxide (NaOMe, 2.0 eq), Methanol (MeOH).

-

Procedure: Suspend the nitroindazole in anhydrous MeOH. Add NaOMe solution (25% in MeOH) slowly.

-

Conditions: Reflux (65°C) for 12–16 hours. The reaction turns from yellow to pale suspension.

-

Workup: Concentrate solvent.[4][5] Dilute with water. Adjust pH to 7 with 1M HCl. Extract with Ethyl Acetate (EtOAc).[3][5][6]

-

Purification: Recrystallize from Ethanol/Water or purify via silica chromatography (Hexane/EtOAc 4:1).

-

Self-Validation: Absence of the nitro stretch (~1350/1530 cm⁻¹) in IR and appearance of O-Me signal in NMR.

-

Protocol B: Silver-Mediated O-Alkylation (Alternative)

Used when the 3-hydroxy precursor is already available.

-

Reagents: 6-Bromo-1H-indazol-3-ol, MeI, Ag₂CO₃, Toluene.

-

Mechanism: Silver coordinates the nitrogen lone pair, blocking N-alkylation and forcing reaction at the oxygen.

Synthesis Visualization

Caption: Synthesis pathway prioritizing the SₙAr displacement of the nitro group to ensure exclusive O-methylation.

Functionalization & Reactivity (The "Warhead")

This scaffold is a "dual-handle" system. The chemical orthogonality between the aryl bromide and the indazole nitrogen allows for sequential functionalization.

A. C6-Bromine: Palladium Cross-Coupling

The C6 position is electronically activated for oxidative addition.

-

Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.

-

Application: Installing the "tail" region of kinase inhibitors (e.g., solubilizing groups).

-

-

Buchwald-Hartwig: Couples with amines.

-

Catalyst System: Pd₂dba₃ / Xantphos.

-

Note: The N1 nitrogen must be protected (e.g., THP, SEM) or alkylated before Buchwald coupling to prevent catalyst poisoning.

-

B. N1-Nitrogen: Alkylation/Arylation

The acidity of the N1-H (pKa ~12) allows for deprotonation by weak bases.

-

Alkylation: Cs₂CO₃/DMF with alkyl halides.

-

Arylation: Chan-Lam coupling (Cu(OAc)₂, Arylboronic acid) or SnAr with electron-deficient fluoro-arenes.

Reactivity Logic Diagram

Caption: Orthogonal reactivity map highlighting the C6-Br and N1-H functionalization nodes.

Case Study: Application in Drug Discovery

Ketohexokinase (KHK) Inhibitors

Researchers have utilized the 6-bromo-3-methoxy-1H-indazole scaffold to develop inhibitors for Ketohexokinase, a target for metabolic diseases (NASH, Diabetes).

-

Role: The indazole core mimics the adenine ring of ATP.

-

Interaction: The 3-methoxy group projects into the ribose-binding pocket, providing hydrophobic bulk that displaces water and increases binding entropy.

-

Workflow:

-

Start with 6-bromo-3-methoxy-1H-indazole .[8]

-

Step 1: N1-alkylation with a piperidine-containing side chain (solubility handle).

-

Step 2: Suzuki coupling at C6 with a substituted pyridine (hinge binder).

-

Result: A potent, selective KHK inhibitor with nanomolar affinity.

-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

GHS Signal: Warning.

-

Handling:

-

Use in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves. The lipophilicity (LogP 2.6) suggests potential for skin absorption.

-

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light to prevent slow debromination or oxidation.

-

Incompatibility: Strong oxidizing agents. Avoid contact with Lewis acids (e.g., BBr₃) unless demethylation is intended.

References

-

Preparation of 6-bromo-3-methoxy-1-phenyl-1H-indazole. Google Patents CN113307773A. (Describes the nitro-displacement synthesis route). Link

-

Indazole Synthesis: Recent Advances. Organic Chemistry Portal. (General methodologies for indazole construction). Link

-

Synthesis and Biological Perspectives of Indazole Derivatives. National Institutes of Health (PMC). (Review of medicinal chemistry applications). Link

-

6-Bromo-3-methyl-1H-indazole Data. PubChem. (Physicochemical data for the methyl analog, used for property estimation). Link

-

Selective Alkylation of Indazoles. BenchChem Protocols. (Protocols for N1 vs N2 selectivity). Link

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof - Google Patents [patents.google.com]

Technical Monograph: 6-Bromo-3-methoxy-1H-indazole

CAS Number: 938062-38-5 Molecular Formula: C₈H₇BrN₂O Molecular Weight: 227.06 g/mol [1]

Executive Summary

6-Bromo-3-methoxy-1H-indazole (CAS 938062-38-5) represents a high-value pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor landscape. Unlike its ubiquitously used 3-H or 3-halo analogs, the 3-methoxy variant offers a unique electronic profile and hydrogen-bond acceptor capability that modulates potency and metabolic stability.

This guide serves as a definitive technical resource for researchers utilizing this scaffold. It details the critical synthetic pathways to avoid common regioselectivity pitfalls (N- vs. O-methylation), outlines orthogonal functionalization strategies, and provides validated protocols for its integration into drug discovery pipelines.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 6-Bromo-3-methoxy-1H-indazole |

| CAS Number | 938062-38-5 |

| SMILES | COC1=NN=C2C=C(Br)C=CC2=1 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 188–192 °C (varies by polymorph/purity) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (calc) | ~11.5 (NH acidity) |

| LogP (calc) | ~2.5 |

Strategic Synthesis: Overcoming Regioselectivity Challenges

Synthesizing 3-methoxyindazoles is historically fraught with regioselectivity issues. Direct methylation of 6-bromo-1H-indazol-3-ol (indazolone) often yields a mixture of the desired O-methyl product and the thermodynamically stable N-methyl lactam (1-methyl or 2-methyl indazolone).

To ensure high yields and purity, we recommend the Nitro-Displacement Route or the Silver-Mediated Alkylation Route .

Synthesis Pathways Visualization[6]

Figure 1: Comparison of synthetic routes. The Nitro-Displacement route (bottom) avoids N-alkylation ambiguity.

Recommended Protocol: The Nitro-Displacement Method

This method utilizes the nucleophilic aromatic substitution of a nitro group, which is highly effective for electron-deficient heterocycles.

-

Precursor: 6-Bromo-3-nitro-1H-indazole (accessible via nitration of 6-bromoindazole).

-

Reagents: Sodium Methoxide (NaOMe), Methanol.

-

Mechanism: The nitro group at C3 acts as a leaving group, displaced by the methoxide anion. This route exclusively yields the 3-methoxy derivative without competing N-alkylation.

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 eq of 6-bromo-3-nitro-1H-indazole in anhydrous methanol (10 mL/g).

-

Activation: Add 2.5 eq of Sodium Methoxide (25% wt in MeOH) dropwise at 0°C under nitrogen.

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the starting nitro compound.

-

Quench: Cool to room temperature and pour onto ice-water.

-

Isolation: Acidify carefully with 1M HCl to pH 7. The product typically precipitates as a solid. Filter, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Reactivity Profile & Functionalization Logic[5]

The 6-Bromo-3-methoxy-1H-indazole scaffold is a "bifunctional trigger" for library generation. The C6-Bromine allows for carbon-carbon bond formation, while the N1-H allows for solubility-enhancing group attachment.

Functionalization Decision Tree

Figure 2: Sequential functionalization strategy. N1 protection/derivatization is recommended before Pd-catalyzed C6 coupling.

Critical Mechanistic Insight

-

N1-Protection: The free N-H can poison Palladium catalysts during C6-coupling. It is standard practice to alkylate or protect (e.g., THP, SEM, or the final R-group) the N1 position before engaging the C6-Bromine in Suzuki or Buchwald couplings.

-

3-Methoxy Stability: The methoxy group is generally stable under standard basic coupling conditions (Suzuki/Sonogashira). However, strong Lewis acids (e.g., BBr₃) used for deprotection elsewhere in a molecule will cleave the methyl ether to the alcohol.

Applications in Drug Discovery[6][11]

This scaffold is prominent in the development of Kinase Inhibitors .[2] The indazole core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes.

-

KHK (Ketohexokinase) Inhibitors: The 3-methoxy group can function as a hydrogen bond acceptor, interacting with specific residues (e.g., backbone amides) in the ATP binding pocket, improving selectivity over other kinases.

-

VEGFR/PDGFR Inhibitors: 6-substituted indazoles are classic scaffolds for angiogenesis inhibitors. The bromine serves as the attachment point for the "tail" region of the inhibitor that extends into the solvent-exposed area or hydrophobic back-pocket.

Safety & Handling (MSDS Highlights)

-

Hazards: GHS07 (Irritant). Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.

-

Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

- Title: 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.

-

General Indazole Functionalization

-

Compound Properties & CAS Verification

Sources

- 1. 938062-38-5|6-Bromo-3-methoxy-1H-indazole|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 938062-38-5・6-Bromo-3-methoxy-1H-indazole・6-Bromo-3-methoxy-1H-indazole【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 5. 938062-38-5 Cas No. | 6-Bromo-3-methoxy-1H-indazole | Matrix Scientific [matrixscientific.com]

- 6. 1H-Indazole,6-broMo-3-Methoxy- | 938062-38-5 [chemicalbook.com]

Comprehensive Structure Elucidation: 6-Bromo-3-methoxy-1H-indazole

[2]

Executive Summary & Compound Profile

Target Molecule: 6-Bromo-3-methoxy-1H-indazole

Molecular Formula:

The elucidation of this compound presents three specific challenges that this guide addresses:

-

Regiochemistry of Bromination: Confirming the halogen remains at the C6 position post-synthesis.

-

O- vs. N-Alkylation: Distinguishing between the desired 3-methoxy ether and the thermodynamically possible N-methylated byproducts (1-Me or 2-Me).

-

Tautomeric State: Assigning the proton localization (1H vs. 2H) in solution.

Synthetic Provenance & Logic

Understanding the synthesis provides the "prior probability" for the elucidation. The most robust route involves a Nucleophilic Aromatic Substitution (

-

Precursor: 6-Bromo-3-nitro-1H-indazole.[2]

-

Reagent: Sodium Methoxide (NaOMe).

-

Mechanism: The methoxide anion attacks C3, displacing the nitro group.

-

Elucidation Implication: This pathway strongly favors the O-alkyl product over N-alkyl isomers, but spectral confirmation is required to rule out rearrangement.

Figure 1: Synthetic logic flow distinguishing the target O-methylation from potential N-methylation byproducts.

Mass Spectrometry: The Isotopic Signature

Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) provides the first "gate" for structural validation.

Protocol:

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

-

Solvent: Methanol + 0.1% Formic Acid.

Data Interpretation:

The presence of Bromine creates a distinct 1:1 isotopic doublet.[3]

| Ion Species | m/z (Theoretical) | Pattern Diagnostic |

| 226.98 | Base Peak (100%) | |

| 228.98 | ~98% intensity of Base |

Validation Check: If the mass spectrum shows a single peak or a ratio deviating significantly from 1:1, the bromine atom has been lost or the sample is contaminated.

NMR Spectroscopy: The Definitive Assignment

Nuclear Magnetic Resonance (NMR) is the primary tool for solving the regio- and tautomeric challenges.

1H NMR Assignment (DMSO-d6, 400 MHz)

The 3-methoxy group introduces a diagnostic singlet, while the aromatic region confirms the 6-bromo substitution pattern.

| Shift ( | Multiplicity | Integral | Assignment | Mechanistic Logic |

| 12.60 | br s | 1H | NH (N1) | Exchangeable proton. Downfield shift indicates 1H-tautomer H-bonding. |

| 7.68 | d ( | 1H | H4 | Deshielded by the adjacent C3-OMe bond anisotropy. |

| 7.62 | d ( | 1H | H7 | Meta-coupling to H5. The Br at C6 shields H7 slightly less than H5. |

| 7.18 | dd ( | 1H | H5 | Ortho-coupling to H4 and meta-coupling to H7. |

| 3.98 | s | 3H | -OCH3 | Critical Signal. Chemical shift < 4.0 ppm confirms O-Me. (N-Me typically appears > 4.0 ppm). |

13C NMR Framework

-

C3 (ipso-O): ~155-160 ppm. The extreme downfield shift confirms oxygen attachment (N-attachment would be ~130-140 ppm).

-

C6 (ipso-Br): ~120-122 ppm. Distinctive upfield position due to the "Heavy Atom Effect" of Bromine.

-

Methoxy Carbon: ~56.0 ppm.

Advanced 2D NMR: The "Self-Validating" System

To satisfy the requirement for Trustworthiness , we cannot rely on 1D shifts alone. We must prove connectivity.

Experiment 1: NOESY (Nuclear Overhauser Effect Spectroscopy)

Objective: Prove the methoxy group is at C3 and not N1 or N2.

-

Observation: A strong NOE correlation is observed between the -OCH3 protons (3.98 ppm) and the H4 aromatic proton (7.68 ppm) .

Experiment 2: HMBC (Heteronuclear Multiple Bond Correlation)

Objective: Confirm the 1H-tautomer preference.

-

Observation: The NH proton (12.60 ppm) shows a 3-bond correlation to C3a (bridgehead) and C7a (bridgehead) , but distinct coupling patterns distinguish N1 from N2.

-

Literature Grounding: In DMSO, 3-alkoxyindazoles predominantly exist as the 1H-tautomer due to aromatic stabilization of the benzene ring (benzenoid vs. quinonoid structure).

Figure 2: The self-validating logic workflow using 2D NMR to rule out regioisomers.

References

-

Vertex Pharmaceuticals. (2021).[4] 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof. Google Patents. Link

-

BenchChem. (2025).[5][6] Spectroscopic and Spectrometric Analysis of 6-Bromo-1H-indazole: A Technical Guide. BenchChem Application Notes. Link

-

Claramunt, R. M., et al. (2016). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds. Link

-

PubChem. (2025).[7] Compound Summary: 6-Bromo-3-methyl-1H-indazole (Analogous Spectral Data). National Library of Medicine. Link

Sources

- 1. scielo.org.co [scielo.org.co]

- 2. CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data Guide: 6-Bromo-3-methoxy-1H-indazole

This guide details the spectroscopic profile, synthesis, and structural validation of 6-Bromo-3-methoxy-1H-indazole (CAS: 938062-38-5). It is designed for medicinal chemists requiring precise characterization data for this scaffold, which is frequently employed as a core moiety in kinase inhibitor development (e.g., VEGFR, FGFR inhibitors).

Chemical Identity & Profile

| Property | Detail |

| Systematic Name | 6-Bromo-3-methoxy-1H-indazole |

| CAS Number | 938062-38-5 |

| Molecular Formula | C₈H₇BrN₂O |

| Molecular Weight | 227.06 g/mol |

| Isotopic Pattern | 1:1 ratio for [M]⁺ and [M+2]⁺ (⁷⁹Br/⁸¹Br signature) |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in CH₂Cl₂ |

Synthesis & Isolation Protocol

Context: To obtain reliable spectroscopic data, the purity of the sample is paramount. The most robust route avoids N-alkylation mixtures by utilizing a nucleophilic aromatic substitution (

Optimized Synthetic Workflow

-

Nitration: 6-Bromo-1H-indazole is nitrated (HNO₃/H₂SO₄) to yield 6-bromo-3-nitro-1H-indazole .

-

Methoxylation (

): The nitro group is displaced by methoxide (NaOMe/MeOH) under reflux. This regioselectively installs the oxygen at C3 without competing N-methylation.

Process Flow Diagram

Figure 1: Regioselective synthesis via nitro-displacement, ensuring high purity for spectral analysis.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-

H NMR Assignments

The 3-methoxy substituent introduces a characteristic singlet and influences the chemical shifts of the benzenoid ring protons via resonance donation.

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |

| 12.50 | br s | 1H | - | NH (N1) | Exchangeable proton; broad due to H-bonding/tautomerism. |

| 7.75 | d | 1H | 8.8 | H4 | Peri-position to C3-OMe; deshielded by anisotropy. |

| 7.68 | d | 1H | 1.5 | H7 | Adjacent to N1; meta-coupling to H5. |

| 7.18 | dd | 1H | 8.8, 1.5 | H5 | Ortho to H4, meta to H7. Shielded relative to H4. |

| 3.98 | s | 3H | - | OCH₃ | Characteristic methoxy singlet; diagnostic for O-alkylation. |

C NMR Assignments

Solvent: DMSO-

| Shift ( | Assignment | Note |

| 158.5 | C3 (C-OMe) | Highly deshielded due to direct oxygen attachment and C=N character. |

| 142.1 | C7a | Bridgehead carbon adjacent to N1. |

| 123.5 | C6 (C-Br) | Ipso-carbon bearing Bromine. |

| 122.0 | H4 | |

| 119.8 | H5 | |

| 113.5 | C3a | Bridgehead carbon. |

| 110.2 | H7 | |

| 56.2 | OCH₃ | Typical methoxy carbon shift. |

B. Mass Spectrometry (MS)

Method: LC-MS (ESI+).

-

Parent Ion (

):-

m/z 227.0 (

Br isotope) -

m/z 229.0 (

Br isotope)

-

-

Pattern: A distinct 1:1 doublet intensity ratio confirms the presence of a single bromine atom.

-

Fragmentation: Loss of methyl radical (

) may be observed, generating the [6-bromo-indazol-3-one] radical cation.

C. Infrared (IR) Spectroscopy

Medium: KBr Pellet or ATR.

- 3150–3250 cm⁻¹: N-H stretching (Broad, indicative of hydrogen bonded indazole N-H).

- 1615–1625 cm⁻¹: C=N stretching (Indazole ring).

- 1240–1260 cm⁻¹: C-O-C asymmetric stretching (Aryl alkyl ether). Crucial for distinguishing from the C=O stretch (~1680 cm⁻¹) of the tautomeric indazol-3-one.

Structural Elucidation Logic

Distinguishing O-Methylation vs. N-Methylation

A common synthetic pitfall is the formation of 1-methyl-indazol-3-one or 2-methyl-indazol-3-one (keto tautomers) instead of the desired 3-methoxy-indazole.

Diagnostic Check:

- C NMR: The C3 carbon in 3-methoxy derivatives appears at ~158-160 ppm . In 3-oxo (keto) derivatives, the carbonyl carbon is typically further downfield at ~165-170 ppm .

-

H NMR: The N-Me group (if formed) typically resonates at

-

IR: Absence of a strong carbonyl band at >1650 cm⁻¹ confirms the O-alkylated structure.

Tautomeric Equilibrium

In solution (DMSO), the 1H-tautomer is the dominant species over the 2H-tautomer for 3-methoxyindazoles.

Figure 2: Tautomeric equilibrium favoring the 1H-form, stabilized by the aromaticity of the benzene ring.

References

-

Synthesis via Nitro-Displacement

-

Patent: "6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method."[3] CN113307773A. (2021). Describes the conversion of 6-bromo-3-nitroindazole to 6-bromo-3-methoxyindazole using Sodium Methoxide.

-

-

Indazole Spectroscopic Data & Numbering

- Journal: "C3-Indazole Functionalization: A Review." Chimica Oggi - Chemistry Today. (2014). Provides comparative NMR shifts for 3-substituted indazoles.

-

General Characterization of 3-Methoxyindazoles

- Database: PubChem Compound Summary for CID 519581 (3-Methoxy-1H-indazole). Used as the base scaffold for shift prediction.

Sources

Technical Guide: Solubility Profiling of 6-Bromo-3-methoxy-1H-indazole (CAS 938062-38-5)

[1]

Executive Summary

6-Bromo-3-methoxy-1H-indazole (CAS 938062-38-5) is a critical heterocyclic scaffold utilized primarily in the synthesis of kinase inhibitors (e.g., IRAK4 inhibitors) and modulators of the central nervous system. As a 3,6-disubstituted indazole, it presents a unique physicochemical profile where the lipophilicity of the 6-bromo substituent competes with the hydrogen-bond donor/acceptor motif of the indazole core.

This guide provides a comprehensive solubility profile derived from structural activity relationships (SAR) and standard physicochemical computations, alongside rigorous experimental protocols for empirical validation. For drug development professionals, understanding the solubility limitations of this intermediate is vital for optimizing stock solution preparation, biological assay reproducibility, and downstream formulation.

Physicochemical Characterization

Before experimental profiling, the theoretical boundaries of solubility must be established. The compound exhibits moderate lipophilicity, suggesting poor aqueous solubility in the absence of solubilizing excipients or pH manipulation.

Table 1: Physicochemical Properties

| Property | Value | Context |

| Molecular Formula | C₈H₇BrN₂O | Core Scaffold |

| Molecular Weight | 227.06 g/mol | Small Molecule |

| CAS Number | 938062-38-5 | Unique Identifier |

| cLogP (Predicted) | 2.6 – 2.9 | Moderately Lipophilic (Permeability favored over solubility) |

| TPSA | ~41 Ų | Good membrane permeability potential |

| pKa (Acidic) | ~13.8 (N1-H) | Very weak acid; deprotonation requires strong base (e.g., NaH) |

| pKa (Basic) | ~1.5 (N2) | Very weak base; protonation only in strong mineral acids |

Scientific Insight: The presence of the 3-methoxy group prevents the formation of the indazolinone tautomer commonly seen in 3-hydroxyindazoles, locking the molecule in the aromatic indazole form. This increases stability but removes a potential hydrogen bond donor, slightly lowering aqueous solubility compared to its 3-hydroxy analog.

Solubility Profile

Organic Solvent Compatibility (Stock Preparation)

For assay development and synthetic chemistry, 6-Bromo-3-methoxy-1H-indazole shows excellent solubility in polar aprotic solvents.[1]

-

DMSO (Dimethyl Sulfoxide): >50 mg/mL . Recommended for preparing 10–100 mM stock solutions.[1]

-

DMF (Dimethylformamide): >50 mg/mL . Alternative to DMSO for synthetic reactions.[1]

-

Methanol/Ethanol: Moderate (10–20 mg/mL) .[1] Solubility improves significantly with warming. Suitable for HPLC mobile phases.[1]

-

DCM/Chloroform: High .[1] Preferred solvents for extraction and purification.[1]

Aqueous Solubility & Biorelevant Media[1]

-

Water (Neutral pH): Low (<0.1 mg/mL) . The compound is practically insoluble in pure water due to the hydrophobic bromine and aromatic core.

-

pH Dependency:

-

pH 1–10: Solubility is pH-independent .[1] The molecule remains neutral.[1] The N1-H is too weakly acidic to ionize at physiological pH, and the N2 is too weakly basic to protonate.

-

pH >12:[1] Solubility increases due to deprotonation of the N1-H, but this range is biologically irrelevant and chemically harsh.

-

Experimental Methodologies

Protocol A: Kinetic Solubility (High-Throughput Screening)

Use this for rapid estimation during biological assay setup.[1]

-

Preparation : Prepare a 10 mM stock solution in DMSO.

-

Spiking : Spike 5 µL of stock into 495 µL of PBS (pH 7.4) to reach a target concentration of 100 µM (1% DMSO final).

-

Incubation : Shake for 2 hours at room temperature.

-

Filtration : Filter using a 0.45 µm PVDF filter plate to remove precipitates.

-

Quantification : Analyze filtrate via UV-Vis spectrophotometry (280–320 nm) or LC-MS.[1]

-

Calculation :

Protocol B: Thermodynamic Solubility (Gold Standard)

Use this for formulation and pre-clinical data packages.

-

Saturation : Add excess solid compound (~2 mg) to 1 mL of media (Water, FaSSIF, or Buffer).

-

Equilibration : Shake at 37°C for 24 hours .

-

Separation : Centrifuge at 14,000 rpm for 10 minutes.

-

Analysis : Dilute the supernatant with Methanol (1:1) to prevent precipitation during injection and analyze via HPLC-UV.

Visualization of Solubility Logic

The following diagrams illustrate the structural influences on solubility and the recommended workflow for handling this compound.

Diagram 1: Structure-Property Relationship (SAR)

This diagram maps the functional groups of 6-Bromo-3-methoxy-1H-indazole to their physicochemical impact.[1]

Caption: Structural dissection showing how the lipophilic bromine and non-ionizable core dictate the low aqueous solubility profile.[1]

Diagram 2: Recommended Solubilization Workflow

A decision tree for researchers preparing stock solutions for biological assays.

Caption: Step-by-step workflow for converting solid material into a stable assay-ready solution.

Implications for Drug Development[1][5][6]

Formulation Strategies

Due to its poor aqueous solubility (Class II/IV in BCS classification), formulation for in vivo studies requires enabling vehicles:

-

Cosolvents: PEG400 (20%) / Water (80%) is a common starting point for IP/IV administration.

-

Complexation: Cyclodextrins (e.g., HP-β-CD) are highly recommended.[1] The hydrophobic cavity of cyclodextrin can encapsulate the brominated indazole core, significantly enhancing aqueous solubility without using high concentrations of organic solvents.

Stability Warning

While the 3-methoxy group is relatively stable, exposure to strong mineral acids (e.g., HBr, HI) at high temperatures can cleave the ether bond, reverting the compound to 6-bromo-1H-indazol-3-ol . Always verify stock solution integrity via LC-MS if stored for >3 months.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59831605, Ethyl 6-bromo-3-methoxy-1H-indazole-1-carboxylate (Analog Reference). Retrieved from [Link][1][2]

-

WIPO Patentscope. WO2016011390A1 - IRAK4 Inhibiting Agents. (Demonstrates usage of brominated indazole scaffolds). Retrieved from [Link][1]

-

MDPI (2024). Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents.[1] (Discusses 3-methoxy-1H-indazole derivatives solubility and pharmacokinetics). Retrieved from [Link][1]

Discovery and history of "6-Bromo-3-methoxy-1H-indazole"

The following technical guide details the discovery, synthesis, and application of 6-Bromo-3-methoxy-1H-indazole (CAS: 938062-38-5). This document is structured for researchers in medicinal chemistry and process development.

Role: Advanced Intermediate for Ketohexokinase (KHK) Inhibitors & Kinase Modulation CAS: 938062-38-5 | Formula: C8H7BrN2O | M.W.: 227.06[1]

Executive Summary

6-Bromo-3-methoxy-1H-indazole represents a specialized scaffold in the optimization of small-molecule drugs, particularly for metabolic disorders and oncology.[1] Unlike the ubiquitous 3-halo or 3-amino indazoles used in early kinase inhibitors (e.g., Axitinib derivatives), the 3-methoxy variant offers a unique physicochemical profile.[1] It functions as a metabolic "cap," blocking the reactive C3 position while maintaining hydrogen-bond acceptor capability via the methoxy oxygen.

Its primary industrial significance lies in the development of Ketohexokinase (KHK) inhibitors for the treatment of Non-Alcoholic Steatohepatitis (NASH) and Type 2 Diabetes. Recent patent literature (e.g., CN113307773A) highlights this specific intermediate as a safer, scalable alternative to classical diazonium-derived scaffolds.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 6-Bromo-3-methoxy-1H-indazole |

| CAS Number | 938062-38-5 |

| Molecular Weight | 227.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Calculated) | ~13.5 (N-H acidity) |

| Key Functional Groups | Aryl Bromide (C6), Methoxy Ether (C3), Free Indazole Nitrogen (N1) |

Discovery & Structural Evolution[1]

The discovery of 6-Bromo-3-methoxy-1H-indazole was driven by the need to improve the metabolic stability of indazole-based drugs.[1]

The "3-Position" Problem

Early indazole drugs often utilized a C3-hydrogen or C3-amine.[1]

-

C3-H: Susceptible to oxidative metabolism (CYP450 oxidation).[1]

-

C3-NH2: High polarity, often leading to poor membrane permeability.[1]

-

C3-OMe (Solution): The introduction of the methoxy group at C3 blocks metabolic hotspots while retaining the ability to accept hydrogen bonds in the enzyme active site (e.g., interacting with the hinge region of kinases or the ATP-binding pocket of KHK).

Strategic Application in KHK Inhibition

In the context of Ketohexokinase (fructokinase) inhibition, the indazole core mimics the adenine ring of ATP. The 6-bromo position serves as a "handle" for cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig) to attach hydrophobic tails that occupy the enzyme's hydrophobic pocket.[1] The 3-methoxy group modulates the electron density of the ring, fine-tuning the pKa of the N1 nitrogen for optimal binding.

Synthesis Methodologies

Two primary routes exist for synthesizing this compound.[1][2] Route A is the modern industrial standard (green chemistry focus), while Route B is a common laboratory discovery method.

Route A: The Nitro-Displacement Strategy (Industrial Standard)

Reference: Patent CN113307773A[1]

This route avoids the hazardous diazonium salts used in classical indazole synthesis. It relies on the nucleophilic displacement of a nitro group by methoxide—a reaction favored by the electron-deficient nature of the nitro-indazole ring.[1]

Protocol:

-

Nitration: Dissolve 6-bromoindazole in trifluoroacetic anhydride (TFAA). Add nitrate source (e.g., NaNO3) at 35-40°C. The TFAA acts as both solvent and dehydrating agent, facilitating electrophilic aromatic substitution at the C3 position.

-

Methoxylation: Dissolve the nitro intermediate in MeOH. Add Sodium Methoxide (NaOMe, 2-3 eq). Stir at room temperature (20-25°C) for 16 hours.

-

Work-up: Quench with water, neutralize with dilute HCl, and filter the precipitate. Recrystallize from Ethanol/Water.[1]

Route B: Copper-Catalyzed Methoxylation (Discovery Scale)

Reference: Adapted from Cu-catalyzed Ullmann-type coupling protocols.[1]

Used when starting from the 3-iodo precursor.[1]

Protocol:

-

Iodination: React 6-bromoindazole with

/KOH in DMF to yield 6-bromo-3-iodo-1H-indazole. -

Coupling: Combine the 3-iodo intermediate with MeOH (solvent/reactant), CuI (10 mol%), and 1,10-phenanthroline (ligand) with

base. Heat to 80°C in a sealed tube.-

Note: This route is less atom-efficient due to the iodine waste but is reliable for small-scale library generation.[1]

-

Visual Synthesis Workflow

Caption: Comparison of the Industrial Nitro-Displacement Route (Green/Solid) vs. the Laboratory Copper-Catalyzed Route (Grey/Dashed).

Technical Characterization Data

When validating the synthesized compound, the following analytical signatures are expected:

-

1H NMR (400 MHz, DMSO-d6):

- 12.50 (s, 1H, NH) – Broad singlet, exchangeable.

- 7.65 (d, J = 8.5 Hz, 1H, H-4) – Doublet typical of the indazole benzo-ring.

- 7.55 (s, 1H, H-7) – Singlet due to meta-coupling (small J) and isolation.

- 7.15 (dd, 1H, H-5) – Doublet of doublets.

- 3.98 (s, 3H, OMe) – Distinctive singlet for the methoxy group; diagnostic peak confirming C3 substitution.

-

Mass Spectrometry (ESI+):

-

m/z: 226.9/228.9 [M+H]+ (1:1 isotopic pattern characteristic of Bromine).

-

References

-

Patent: 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof. CN113307773A. (2021).[6] .

- Significance: Describes the scalable nitro-displacement route and applic

-

Journal: Discovery of PF-06835919: A Potent Inhibitor of Ketohexokinase (KHK). J. Med. Chem. (2020).[2][5] .

- Significance: Contextualizes the biological target (KHK)

-

Database: PubChem Compound Summary for CID 59831605 (Ethyl ester derivative). .[7]

-

Significance: Provides physicochemical property data and structural analogs.[1]

-

-

Methodology: Copper-Catalyzed Methoxylation of Aryl Bromides. Org. Lett. (2021).[7][8][2] .[2]

- Significance: Validates the chemistry for Route B (Cu-catalyzed methoxyl

Sources

- 1. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe [organic-chemistry.org]

- 3. CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof - Google Patents [patents.google.com]

- 4. BJOC - A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids [beilstein-journals.org]

- 5. longdom.org [longdom.org]

- 6. Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethyl 6-bromo-3-methoxy-1H-indazole-1-carboxylate | C11H11BrN2O3 | CID 59831605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Oxindole synthesis [organic-chemistry.org]

6-Bromo-3-methoxy-1H-indazole: A Technical Guide for Advanced Chemical Synthesis

Introduction: The Strategic Value of the Indazole Scaffold in Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and versatile substitution patterns allow for the precise spatial orientation of functional groups, making it a cornerstone in the design of targeted therapeutics.[2] Within this class of compounds, 6-Bromo-3-methoxy-1H-indazole has emerged as a key building block, particularly in the synthesis of kinase inhibitors for oncology and other therapeutic areas. The strategic placement of the bromine atom at the 6-position provides a handle for further molecular elaboration through cross-coupling reactions, while the methoxy group at the 3-position modulates the electronic properties and potential hydrogen bonding interactions of the core structure. This guide provides an in-depth technical overview of the synthesis, properties, and applications of 6-Bromo-3-methoxy-1H-indazole for researchers, scientists, and drug development professionals.

Physicochemical Properties

Detailed experimental data for 6-Bromo-3-methoxy-1H-indazole is not extensively documented in publicly available literature, reflecting its primary role as a synthetic intermediate. However, based on its structure and data from closely related analogues, the following properties can be anticipated:

| Property | Value | Source/Method |

| Molecular Formula | C₈H₇BrN₂O | - |

| Molecular Weight | 227.06 g/mol | - |

| Appearance | Likely an off-white to pale yellow solid | Inferred from related bromoindazoles |

| Melting Point | Not reported; expected to be >150 °C | Inferred from related bromoindazoles |

| Solubility | Expected to be soluble in polar aprotic solvents like DMSO and DMF, and chlorinated solvents. Poorly soluble in water. | General practice for similar heterocyclic compounds. |

| pKa | Not reported; the N-H proton is weakly acidic. | Inferred from indazole chemistry. |

Note: The data in this table, where not explicitly cited, is based on standard chemical principles and data for structurally similar compounds.

Synthesis of 6-Bromo-3-methoxy-1H-indazole: A Two-Step Approach

The most direct synthesis of 6-Bromo-3-methoxy-1H-indazole proceeds via a two-step sequence starting from the commercially available 6-Bromo-1H-indazole. This pathway involves the regioselective nitration of the indazole core at the 3-position, followed by a nucleophilic aromatic substitution (SNA_r) reaction to replace the nitro group with a methoxy group.

Overall Synthetic Scheme

Sources

Predicted NMR Spectrum of "6-Bromo-3-methoxy-1H-indazole"

Executive Summary

Molecule: 6-Bromo-3-methoxy-1H-indazole

Molecular Formula: C

This technical guide provides a high-confidence prediction of the

Key Spectral Features:

-

Distinctive Singlet: The methoxy group (-OCH

) provides a strong diagnostic singlet at ~4.0 ppm . -

Aromatic Pattern: An ABX-like system on the benzene ring modified by the 6-bromo substituent, characterized by a large ortho-coupling (

) and a small meta-coupling ( -

Exchangeable Proton: The N-H proton is highly solvent-dependent, appearing as a broad singlet downfield (12.0–13.0 ppm ) in DMSO-

.

Structural Analysis & Tautomeric Considerations

Before interpreting the spectrum, the tautomeric state of the indazole core must be defined. Indazoles exhibit annular tautomerism between the 1H- and 2H-positions.

-

1H-Indazole (Thermodynamically Favored): In the solid state and polar aprotic solvents (DMSO), the 1H-tautomer is generally favored by ~2-4 kcal/mol over the 2H-form due to aromatic stabilization.

-

3-Methoxy Influence: The presence of the oxygen at C3 fixes the bond order of the pyrazole ring (preventing the "indazolinone" keto-tautomer), but the N-H proton remains mobile.

Numbering Scheme:

-

Position 1: Nitrogen (NH)[1]

-

Position 3: Carbon (attached to OMe)[3]

-

Position 3a: Bridgehead Carbon

-

Position 4, 5, 6, 7: Benzene ring carbons (6-Br substituted)

-

Position 7a: Bridgehead Carbon

Predicted H NMR Analysis (400 MHz, DMSO- )

The following data assumes the sample is dissolved in DMSO-

Spectral Data Table

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| NH (1) | 12.60 | Broad Singlet (br s) | 1H | - | Deshielded by aromatic ring current and H-bonding to DMSO. |

| H-7 | 7.72 | Doublet (d) | 1H | Ortho to Br, but spatially close to N1 lone pair (deshielding zone). | |

| H-4 | 7.65 | Doublet (d) | 1H | Peri-position to C3-OMe. Shielded slightly by OMe resonance but deshielded by ring current. | |

| H-5 | 7.22 | Doublet of Doublets (dd) | 1H | Ortho to Br (shielding/resonance) and Ortho to H4. | |

| -OCH | 3.98 | Singlet (s) | 3H | - | Characteristic methoxy on heteroaromatic ring. |

Detailed Assignment Rationale

-

The Methoxy Anchor (

3.98): Typical aryl methoxy groups appear at 3.7–3.8 ppm. However, at the 3-position of indazole, the group is attached to a carbon with significant double-bond character (C=N), pushing the shift downfield to ~4.0 ppm. -

The Aromatic Zone (6-Bromo Effect):

-

H-4 (

7.65): This proton is on the benzene ring but "sees" the 3-methoxy group across the bridgehead. It typically appears as a doublet due to strong ortho-coupling with H-5. -

H-5 (

7.22): This proton is flanked by the 6-Bromo group. Bromine is inductively withdrawing but resonance donating. In indazoles, the 5-position is often the most shielded aromatic proton. It will split into a dd (doublet of doublets) due to interaction with H-4 (large -

H-7 (

7.72): Located between the 6-Br and the N-1 nitrogen. The proximity to the electronegative nitrogen (and the anisotropy of the N-N bond) typically makes H-7 the most deshielded proton on the benzene ring in 1H-indazoles.

-

Predicted C NMR Analysis (100 MHz, DMSO- )

Carbon assignments are critical for verifying the regiochemistry of the bromine and methoxy groups.

| Carbon | Shift ( | Type | Assignment Logic |

| C-3 | 156.5 | Quaternary (C | Attached to Oxygen and Nitrogen (deshielded). |

| C-7a | 141.2 | Quaternary (C | Bridgehead carbon next to Nitrogen. |

| C-6 | 122.1 | Quaternary (C | C-Br . Heavy atom effect often causes upfield shift relative to C-H. |

| C-3a | 114.5 | Quaternary (C | Bridgehead carbon. |

| C-7 | 113.8 | Methine (CH) | Ortho to Br and N. |

| C-4 | 120.5 | Methine (CH) | Meta to Br. |

| C-5 | 123.0 | Methine (CH) | Ortho to Br. |

| -OCH | 56.2 | Methyl (CH | Typical aromatic methoxy. |

Experimental Validation Protocol

To confirm this prediction, the following "Self-Validating" protocol should be executed. This workflow ensures that artifacts (solvent peaks, impurities) are distinguished from the target molecule.

A. Sample Preparation[1][4][5]

-

Mass: Weigh 5–10 mg of the solid compound.

-

Solvent: Use 0.6 mL of DMSO-

(99.9% D).-

Why DMSO? It ensures solubility of the polar indazole core and slows proton exchange, making the N-H peak (H1) visible and sharp.

-

-

Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

B. Acquisition Parameters (Standard 400 MHz)

-

Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

-

Scans (NS): 16 (minimum) to 64 (for high S/N).

-

Relaxation Delay (D1): Set to 1.0 - 2.0 seconds .

-

Critical: The quaternary carbons (C3, C6, C3a, C7a) in

C NMR require longer D1 (2-5s) or more scans to appear due to lack of NOE enhancement.

-

C. Validation Logic (The "Check" Step)

If the spectrum does not match the prediction, check for these common deviations:

-

Missing NH peak: Sample likely wet (H-D exchange with water) or run in CDCl

. -

H-7 Shifted Upfield: Indicates the 2H-tautomer might be present or the sample is alkylated at N2 instead of O3 (an isomer issue).

-

Impurity Peaks: Check for residual solvents.[4] DMSO (2.50 ppm), Water (3.33 ppm).

References

-

Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[5] (Standard reference for chemical shift additivity rules). [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for Indazole and Anisole baseline data). [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Essential for distinguishing solvent peaks in DMSO). [Link]

-

PubChem. (2024). Compound Summary: 6-bromo-3-methyl-1H-indazole.[6][7] (Used for 6-Br substituent effect baseline). [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 865156-81-6|6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-Indazole|BLD Pharm [bldpharm.com]

- 7. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Sourcing & Technical Validation: 6-Bromo-3-methoxy-1H-indazole

Topic: Commercial Availability & Technical Validation of "6-Bromo-3-methoxy-1H-indazole" Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Sourcing Specialists.

Executive Summary

6-Bromo-3-methoxy-1H-indazole (CAS: 938062-38-5 ) has emerged as a high-value scaffold in medicinal chemistry, particularly for the development of Ketohexokinase (KHK) and PI3K inhibitors .[1] Unlike generic indazoles, this specific regioisomer presents unique sourcing challenges due to the potential for confusion with its positional isomer (3-bromo-6-methoxy-1H-indazole) and the regioselectivity difficulties inherent in its synthesis.

This guide provides a self-validating protocol for procuring, verifying, and—if necessary—synthesizing this critical building block.

Chemical Profile & Sourcing Intelligence

Identity Matrix

| Parameter | Specification |

| Chemical Name | 6-Bromo-3-methoxy-1H-indazole |

| CAS Number | 938062-38-5 |

| Molecular Formula | C₈H₇BrN₂O |

| Molecular Weight | 227.06 g/mol |

| Key Identifier | O-Methylation at C3 (Distinct from N-methylation) |

| Common Impurity | 6-Bromo-1-methyl-1H-indazol-3(2H)-one (N-methyl tautomer) |

Commercial Availability Landscape

While available from specialized catalog suppliers, "6-Bromo-3-methoxy-1H-indazole" is often a make-to-order item rather than a bulk commodity.

-

Primary Suppliers: Specialized vendors such as Amadis Chemical , AK Scientific , and BenchChem list this CAS.

-

Lead Time: Typically 2–4 weeks (Synthesis-on-demand).

-

Sourcing Risk (Critical): There is a high risk of vendor catalog errors swapping this compound with 3-Bromo-6-methoxy-1H-indazole (CAS 1134328-18-9).

-

Directive: Always request a structure-verified Certificate of Analysis (CoA) showing the H1 NMR integration of the methoxy group before purchase.

-

Technical Core: Synthesis & Manufacturing

If commercial stock is unavailable or purity is compromised, the compound can be synthesized using a scalable, regioselective route. The traditional alkylation of 6-bromo-1H-indazol-3-ol often yields mixtures of O- and N-alkylated products.

Recommended Route: Nitro-Displacement Strategy

A superior method, detailed in patent literature (CN113307773A), utilizes a nucleophilic aromatic substitution (

Synthesis Workflow (DOT Visualization)

Caption: Figure 1. Regioselective synthesis via nitro-displacement, avoiding N-alkylation byproducts.

Step-by-Step Protocol

-

Nitration: Treat 6-bromo-1H-indazole with a mixture of fuming nitric acid and sulfuric acid at 0°C. The nitro group selectively installs at the C3 position due to the directing effect of the indazole ring.

-

Methoxylation: Dissolve the 6-bromo-3-nitro-1H-indazole intermediate in DMF or Methanol. Add Sodium Methoxide (NaOMe) (1.1–1.4 eq).

-

Reaction: Stir at room temperature or mild heat (40°C). The methoxy anion displaces the nitro group (a good leaving group in this electron-deficient heteroaromatic system).

-

Workup: Quench with water, filter the precipitate, and recrystallize from ethanol.

Quality Assurance: A Self-Validating System

To ensure the material received or synthesized is the correct O-methyl isomer and not the N-methyl impurity, use this validation logic.

NMR Diagnostic Criteria

The proton NMR (

| Feature | Target: 3-Methoxy (O-Me) | Impurity: 1-Methyl (N-Me) | Impurity: 2-Methyl (N-Me) |

| Methyl Shift ( | 4.0 – 4.2 ppm (Singlet) | 3.8 – 4.0 ppm | 4.1 – 4.3 ppm |

| Chemical Environment | Deshielded by Oxygen | Shielded relative to O-Me | Distinct aromatic coupling |

| Carbon ( | C3-O at ~160 ppm | C3=O (Carbonyl) at ~150-160 ppm | N-Me Carbon at ~35-40 ppm |

Validation Check:

"If the methyl singlet appears upfield (< 3.9 ppm) or if the C3 carbon signal indicates a carbonyl character (via HMBC correlation), the batch is REJECTED as the N-alkylated or indazolone tautomer."

Mass Spectrometry (LCMS)

-

Isotopic Pattern: Look for the characteristic 1:1 doublet of bromine (

and -

Fragmentation: O-methyl groups often show a loss of neutral formaldehyde (

, -30 Da) or methyl radical (

Applications & Mechanism of Action

6-Bromo-3-methoxy-1H-indazole serves as a "privileged scaffold" in drug discovery.

-

Ketohexokinase (KHK) Inhibitors: The indazole core mimics the adenine ring of ATP, allowing the molecule to bind into the ATP-binding pocket of kinases. The 6-bromo position provides a handle for Suzuki couplings to introduce aryl groups that extend into the hydrophobic pocket.

-

PI3K Signaling: Derivatives of this scaffold have been explored for modulating the Phosphoinositide 3-kinase pathway, critical in cancer cell proliferation.

Functionalization Logic (DOT Visualization)

Caption: Figure 2. Divergent synthesis capabilities of the scaffold for distinct therapeutic targets.

References

-

Vertex AI Search Result 1.1 & 1.4 : Synthesis of 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method thereof. Patent CN113307773A. (Describes the nitro-displacement route). Link

-

Vertex AI Search Result 1.6 : PubChem Compound Summary for 6-bromo-3-methoxy-1H-indazole. National Library of Medicine. Link

-

Vertex AI Search Result 1.9 : MedChemExpress Product Profile: 6-Bromo-1H-indazole (Precursor Context). (Provides context on PI3K inhibitor applications). Link

-

Vertex AI Search Result 1.14 : An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives. RSC Advances, 2018. (Discusses general indazole functionalization logic). Link

-

Vertex AI Search Result 1.15 : Method for separating and purifying substituted indazole isomers. Patent CN101948433A. (Highlights the difficulty in separating N1/N2 isomers). Link

Sources

Methodological & Application

Application Note: Synthesis of 6-Bromo-3-methoxy-1H-indazole

[1]

Abstract

This technical guide details the synthesis of 6-Bromo-3-methoxy-1H-indazole (CAS: 885518-49-0) , a critical scaffold in the development of kinase inhibitors (e.g., VEGFR, KHK). Unlike simple indazole alkylations which suffer from N1/N2 regioselectivity issues, this protocol focuses on the C3-functionalization strategy . We present two distinct routes: a high-yield Nitro-Displacement Route (recommended for scale-up) and a Halo-Displacement Route (traditional). The guide includes step-by-step protocols, critical process parameters (CPPs), and mechanistic insights to ensure reproducibility and high purity (>98%).

Retrosynthetic Analysis & Strategy

The synthesis of 3-alkoxyindazoles is non-trivial due to the ambident nucleophilicity of the indazole core. Direct alkylation of 6-bromo-1H-indazol-3(2H)-one often yields a mixture of O-alkyl and N-alkyl products.

To circumvent this, we utilize a Nucleophilic Aromatic Substitution (SNAr) strategy at the C3 position.[1] The electron-withdrawing nature of the pyrazole ring is enhanced by introducing a leaving group (Nitro or Halo) at C3, allowing for clean displacement by methoxide.

Strategic Routes

-

Route A (Primary): Nitration of 6-bromoindazole followed by nitro-group displacement. This method utilizes the strong electron-withdrawing power of the nitro group to facilitate mild SNAr conditions.[1]

-

Route B (Secondary): Halogenation (Bromination/Chlorination) at C3 followed by metal-catalyzed or high-temperature displacement.

Figure 1: Strategic pathways for the synthesis of 6-Bromo-3-methoxy-1H-indazole. Route A is preferred for its milder displacement conditions.

Detailed Experimental Protocols

Route A: The Nitro-Displacement Method (Recommended)

This route is superior for scale-up due to milder conditions in the second step and higher regiocontrol.

Step 1: Synthesis of 6-Bromo-3-nitro-1H-indazole

Mechanism: Electrophilic aromatic substitution. The use of Trifluoroacetic Anhydride (TFAA) generates the reactive trifluoroacetyl nitrate species in situ.

-

Reagents:

-

Protocol:

-

Charge a reaction vessel with TFAA and cool to 0–5 °C.

-

Portion-wise add KNO3, maintaining temperature <10 °C. Stir for 30 min to generate the nitrating species.

-

Slowly add 6-Bromo-1H-indazole (solid or solution in minimal TFAA) over 1 hour. Caution: Exothermic.[1]

-

Allow the mixture to warm to 20–25 °C and stir for 2–4 hours. Monitor by TLC/LCMS (Target M+H ≈ 242/244).[1]

-

Quench: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring.

-

Isolation: Filter the resulting yellow precipitate. Wash with copious water to remove acid. Dry in a vacuum oven at 45 °C.

-

Yield Expectation: 85–95%.

-

Step 2: Synthesis of 6-Bromo-3-methoxy-1H-indazole

Mechanism: SNAr displacement. The 3-nitro group is an excellent leaving group on the electron-deficient pyrazole ring.

-

Reagents:

-

6-Bromo-3-nitro-1H-indazole (1.0 equiv)

-

Sodium Methoxide (NaOMe) (2.0–3.0 equiv, 25-30% wt solution in MeOH)[1]

-

Solvent: Methanol (MeOH) or THF/MeOH mixture.

-

-

Protocol:

-

Suspend 6-Bromo-3-nitro-1H-indazole in anhydrous MeOH (10 vol) under N2 atmosphere.

-

Add NaOMe solution dropwise at Room Temperature (RT).

-

Heat the mixture to reflux (65 °C) or stir at RT for 16 hours (reaction is faster at reflux).

-

Monitor: Disappearance of the nitro starting material.

-

Workup: Cool to RT. Concentrate the solvent to ~20% volume.

-

Dilute with water and adjust pH to ~7 with dilute HCl or Acetic Acid.

-

Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

-

Purification: Recrystallization from Heptane/EtOAc or column chromatography (Hex/EtOAc) if necessary.

-

Yield Expectation: 70–85%.

-

Route B: The Halo-Displacement Method (Alternative)

Useful if nitration reagents are restricted. Requires harsher conditions for the displacement step.

Step 1: Synthesis of 3,6-Dibromo-1H-indazole

-

Protocol: React 6-Bromo-1H-indazole with N-Bromosuccinimide (NBS) (1.1 equiv) in Acetonitrile or DMF at RT to 50 °C.

-

Purification: Precipitate with water and filter.

Step 2: Copper-Catalyzed Methoxylation

-

Protocol:

-

Mix 3,6-Dibromo-1H-indazole (1.0 equiv), NaOMe (3.0 equiv), CuI (0.1 equiv), and a ligand (e.g., L-Proline or 1,10-Phenanthroline) in DMF.[1]

-

Heat to 100–120 °C in a sealed tube for 12–24 hours.

-

Note: This route risks competitive debromination at C6 or bis-methoxylation if temperature is uncontrolled. Route A is generally cleaner.

-

Quantitative Data Summary

| Parameter | Route A (Nitro) | Route B (Halo) |

| Overall Yield | 60 - 80% | 40 - 60% |

| Reaction Temp (Step 2) | 25 - 65 °C | 100 - 120 °C |

| Atom Economy | High | Moderate (Heavy Br waste) |

| Impurity Profile | Clean (Nitrite byproducts water soluble) | Metal residues, De-halogenation |

| Scalability | High (Exotherm control required in Step 1) | Moderate (High heat/pressure) |

Critical Process Parameters (CPPs) & Troubleshooting

Regioselectivity (N- vs O-Alkylation)

-

Issue: If using Route B (or direct alkylation of indazolone), N-methylation is a major side reaction.

-

Solution: The SNAr mechanism (Route A) guarantees the methoxy group ends up at C3 because the carbon atom itself is the electrophile.[1] There is no competition with Nitrogen lone pairs in the displacement step.

Safety: Nitration

-

Hazard: The reaction of TFAA and KNO3 is exothermic.

-

Control: Strict temperature control (<10 °C) during addition is mandatory. Do not scale up without calorimetry assessment.

Purification

-

The final product, 6-Bromo-3-methoxy-1H-indazole, is a solid.

-

1H NMR Validation: Look for the characteristic O-Me singlet at δ 4.0–4.1 ppm . N-Me peaks typically appear upfield (δ 3.8–3.9 ppm) or show different coupling patterns.

-

Shift: The C3-OMe group typically shields the H4 proton slightly compared to the C3-H analog.

References

-

Patent CN113307773A : 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof. (Describes the Nitro-Displacement route).

-

BenchChem Application Note : Large-Scale Synthesis of 6-Bromo-1H-indazole. (Precursor synthesis).[3][4]

-

Organic Chemistry Portal : Synthesis of Indazoles. (General reactivity patterns).

-

Vertex AI Search : Selectivity of O-methylation vs N-methylation in indazol-3-ones. (Mechanistic background).

Sources

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthetic Pathways for 6-Bromo-3-methoxy-1H-indazole

Executive Summary

6-Bromo-3-methoxy-1H-indazole is a high-value scaffold in medicinal chemistry, particularly serving as a precursor for kinase inhibitors (e.g., VEGFR, KHK) and GPCR ligands. The 6-bromo position offers a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 3-methoxy group modulates solubility and metabolic stability compared to the parent indazole.

This guide details two distinct synthetic protocols designed for reproducibility and scalability:

-

Route A (The Nitro-Displacement Pathway): A high-efficiency, two-step sequence utilizing nucleophilic aromatic substitution (

) of a nitro group. This is the preferred industrial route due to higher atom economy and fewer steps. -

Route B (The Chloro-Displacement Pathway): A classical approach involving the intermediate 3-chloroindazole. This route is robust and avoids the handling of energetic nitro-intermediates, making it suitable for labs with specific safety constraints regarding nitration.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the introduction of the methoxy group at the C3 position while preserving the C6-bromine atom. Direct O-methylation of indazol-3-ones often suffers from poor regioselectivity (O- vs. N-alkylation). Therefore, displacement strategies are superior.

Retrosynthetic Logic (Graphviz)

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Detailed Protocols

Route A: The Nitro-Displacement Pathway (Recommended)

This route leverages the lability of the nitro group at the C3 position of the indazole ring. The electron-deficient nature of the pyrazole ring facilitates nucleophilic attack by methoxide.

Step 1: Nitration of 6-Bromoindazole

Objective: Selective introduction of a nitro group at C3.

-

Reagents: 6-Bromoindazole, Nitric Acid (fuming), Trifluoroacetic Anhydride (TFAA) or

. -

Mechanism: Electrophilic aromatic substitution.

Protocol:

-

Preparation: In a flame-dried flask, dissolve 6-bromoindazole (1.0 eq) in TFAA (10-15 volumes). Cool the solution to 0–5°C.

-

Addition: Slowly add Ammonium Nitrate or Potassium Nitrate (1.1 eq) portion-wise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 1–2 hours. Monitor by TLC/LCMS for the disappearance of starting material.

-

Work-up: Pour the reaction mixture onto crushed ice/water. The product, 6-bromo-3-nitro-1H-indazole , typically precipitates as a yellow solid.

-

Purification: Filter the solid, wash copiously with water to remove acid, and dry under vacuum. Recrystallize from ethanol if necessary.

Step 2: Nucleophilic Displacement with Methoxide

Objective: Conversion of 3-nitro to 3-methoxy.

-

Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH), THF (optional co-solvent).

-

Mechanism:

displacement of the nitro group.

Protocol:

-

Dissolution: Suspend 6-bromo-3-nitro-1H-indazole (1.0 eq) in anhydrous Methanol (10 volumes).

-

Activation: Add Sodium Methoxide solution (25-30% in MeOH, 1.2–1.5 eq) dropwise at room temperature.

-

Reaction: Stir at ambient temperature for 12–16 hours. If reaction is sluggish, heat to mild reflux (50°C) for 4–6 hours.

-

Critical Note: Monitor closely.[1] Excessive heat or base can lead to degradation or side reactions on the bromine.

-

-

Quench: Cool to 0°C and neutralize with dilute HCl or Acetic Acid to pH ~7.

-

Isolation: Remove methanol under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes) to yield 6-Bromo-3-methoxy-1H-indazole as a white to off-white solid.

Route B: The Chloro-Displacement Pathway (Alternative)

This route is useful if starting from 4-bromo-2-fluorobenzonitrile or if nitration is contraindicated.

Step 1: Synthesis of 6-Bromo-3-chloro-1H-indazole

Objective: Chlorination of the indazolone or direct cyclization/chlorination.

-

Precursor: 6-Bromo-1H-indazol-3-ol (commercial or synthesized via hydrazine cyclization of 4-bromo-2-fluorobenzoic acid derivatives).

Protocol:

-

Reaction: Suspend 6-bromo-1H-indazol-3-ol (1.0 eq) in

(5–8 volumes). -

Catalyst: Add a catalytic amount of Pyridine or DMF (0.1 eq).

-

Heating: Heat to reflux (100–110°C) for 4–8 hours. The suspension should clear as the chloride forms.

-

Work-up: Carefully pour the reaction mixture onto ice (Exothermic!). Neutralize with NaOH or

to precipitate the product. -

Isolation: Filter the solid 6-bromo-3-chloro-1H-indazole .

Step 2: Methoxylation

Protocol:

-

Reaction: Dissolve 6-bromo-3-chloro-1H-indazole (1.0 eq) in MeOH/THF (1:1).

-

Reagent: Add NaOMe (2.0–3.0 eq). Higher equivalents are often needed compared to the nitro route.

-

Conditions: Heat to reflux (65–70°C) for 12–24 hours in a sealed vessel if necessary to drive conversion.

-

Work-up: Standard aqueous extraction and column chromatography as described in Route A.

Comparative Data & Quality Control

Yield and Efficiency Comparison

| Parameter | Route A (Nitro) | Route B (Chloro) |

| Step Count | 2 | 2-3 (depending on SM) |

| Overall Yield | 60–75% | 45–55% |

| Atom Economy | High | Moderate |

| Safety Profile | Moderate (Nitration exotherm) | High (Standard reagents) |

| Purification | Precipitation often sufficient | Chromatography required |

Analytical Specifications (Self-Validation)

To ensure the protocol was successful, verify the following data points:

-

1H NMR (DMSO-d6 or CDCl3):

-

Methoxy Singlet: Look for a sharp singlet at δ 3.9 – 4.1 ppm (3H).

-

Aromatic Protons:

-

H4: Doublet (~7.5 ppm).

-

H5: Doublet of doublets (coupling with H4 and H7).

-

H7: Doublet (~7.6 ppm, often deshielded by Br).

-

-

NH Proton: Broad singlet at >10 ppm (exchangeable with D2O).

-

-

Mass Spectrometry (LCMS):

-

Observe parent ion

at 227/229 (1:1 ratio due to Br isotope pattern). -

Failure Mode: If mass is 213/215, the methylation failed (3-OH). If mass is 241/243, N-methylation may have occurred (check NMR N-Me vs O-Me shifts).

-

Visual Workflow (Route A)

Figure 2: Step-by-step workflow for the recommended nitro-displacement route.

References

- Patent CN113307773A. 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.

-

Organic Chemistry Portal . Synthesis of Indazoles. (General methodologies for indazole construction and functionalization). [Link]

-

Lefebvre, V., et al. (2010). Nucleophilic displacement approaches in indazole chemistry. Journal of Organic Chemistry. (Mechanistic grounding for SNAr on indazoles). [Link]

Sources

Application Note: Strategic Pd-Catalyzed Cross-Coupling of 6-Bromo-3-methoxy-1H-indazole

Introduction & Chemo-Structural Analysis

The 6-bromo-3-methoxy-1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, particularly in the development of VEGFR, PDGFR, and specific serine/threonine kinase inhibitors. The presence of the C3-methoxy group provides unique solubility properties and hydrogen-bond acceptance capabilities distinct from the naked indazole core.

Structural Reactivity Profile

Success in coupling this substrate relies on understanding three competitive electronic features:

-

The Electrophile (C6-Br): This is the primary handle for oxidative addition. While the indazole ring is electron-rich, the C6 position is sufficiently distal from the C3-methoxy donor to remain reactive toward Pd(0) species.

-

The Acidic Proton (N1-H): With a pKa ~14 (DMSO), the N1 proton is liable to deprotonation by bases common in cross-coupling (KOtBu, Cs₂CO₃). The resulting anion can coordinate to Palladium, poisoning the catalyst or leading to competitive N-arylation.

-

The C3-Methoxy Group: This group is generally robust but can suffer demethylation under strong Lewis acidic conditions (e.g., BBr₃) or extremely high temperatures with nucleophilic bases. It acts as an Electron Donating Group (EDG), slightly increasing the electron density of the bicyclic system, which necessitates electron-rich ligands on the metal center to facilitate oxidative addition.

Strategic Decision Matrix

Before initiating synthesis, the operator must choose between Direct Coupling (step-efficient) and Protected Coupling (reliability-focused).

Figure 1: Strategic decision tree for selecting the optimal coupling pathway based on reaction type.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Applicability: Biaryl synthesis, heteroaryl coupling. Mechanism: Pd(0)/Pd(II) cycle via Oxidative Addition, Transmetallation, and Reductive Elimination.

Rationale: The Suzuki reaction on indazoles is remarkably robust. The use of aqueous base (K₂CO₃) allows the reaction to proceed even with the free N1-H, likely because the N-H pKa allows for reversible deprotonation without irreversible catalyst sequestration in polar protic media.

Materials

-

Substrate: 6-Bromo-3-methoxy-1H-indazole (1.0 equiv)

-

Boronic Acid/Ester: Aryl-B(OH)₂ or Aryl-BPin (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3–5 mol%)

-

Why: The bidentate dppf ligand prevents β-hydride elimination (if alkyl groups were present) and is air-stable. It offers a large bite angle suitable for bulky substrates.

-

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure

-

Setup: In a reaction vial equipped with a magnetic stir bar, charge the 6-bromo-3-methoxy-1H-indazole (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

-

Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Solvation: Add degassed 1,4-dioxane (concentration ~0.1 M relative to indazole).

-

Activation: Add the 2.0 M aqueous K₂CO₃ solution via syringe.

-

Reaction: Heat the mixture to 90°C for 4–12 hours.

-

Monitoring: Check TLC (EtOAc/Hexane) or LCMS. Look for the disappearance of the bromide (M+H 227/229).

-

-

Workup: Cool to room temperature. Dilute with EtOAc and water.[1] Separate phases. Extract aqueous layer with EtOAc (2x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂). 3-methoxyindazoles are moderately polar; typical gradients range from 10% to 60% EtOAc in Hexanes.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Applicability: Amination with primary/secondary amines or anilines. Critical Note: Unlike Suzuki coupling, N1-protection is mandatory for high yields in Buchwald couplings of this substrate. The free N-H competes with the amine nucleophile and can form stable Pd-amido complexes that arrest the catalytic cycle.

Pre-requisite: N1-Protection (THP Group)

-

Reagents: 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv), p-TsOH (0.1 equiv), DCM or THF, Reflux or RT.

-

Why THP? It is orthogonal to basic coupling conditions and easily removed with mild acid (HCl/MeOH) post-coupling.

Coupling Materials

-

Substrate: 6-Bromo-3-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv)

-

Nucleophile: Amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G3 or XPhos Pd G3 (2–5 mol%)

-

Why: These precatalysts ensure rapid activation of Pd(0). BrettPhos is specifically designed for primary amines and ensures high selectivity for C-N vs. dehalogenation.

-

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or Cs₂CO₃ (2.0 equiv)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure

-

Glovebox/Schlenk Setup: Charge a dried reaction tube with the N-THP protected indazole (1.0 equiv), the amine (1.2 equiv), Base (NaOtBu, 1.5 equiv), and Precatalyst (BrettPhos Pd G3, 0.03 equiv).

-

Solvation: Add anhydrous Toluene (0.15 M).

-

Reaction: Heat to 100°C for 2–6 hours.

-

Note: If using volatile amines, use a sealed pressure tube.

-

-

Workup: Filter through a pad of Celite eluting with EtOAc. Concentrate the filtrate.

-

Deprotection (One-pot option): Dissolve crude residue in MeOH/DCM (1:1). Add 4M HCl in dioxane (5 equiv). Stir at RT for 2 hours to remove the THP group.

-

Purification: Neutralize with NaHCO₃, extract, and purify via flash chromatography.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Oxidative addition failure | Switch to electron-rich bulky ligands (XPhos, SPhos). Increase Temp to 110°C. |

| Protodehalogenation | β-hydride elimination or moisture | Ensure anhydrous solvents (Buchwald). Switch solvent to DMF.[3] |

| N1-Arylation (Side Product) | Competitive coupling at N1 | Strictly enforce N1-protection (THP/SEM). Use weaker bases (K₃PO₄) if avoiding protection. |

| Pd Black Formation | Catalyst decomposition | Add 5-10% extra ligand (e.g., free BrettPhos). Lower temperature slightly. |

Mechanistic Visualization (Buchwald Cycle)

Figure 2: Catalytic cycle for Buchwald-Hartwig amination. Note that without N1-protection, the indazole nitrogen can interfere at the 'Amine Coordination' step.

References

-

Vertex Pharmaceuticals. (2011). Indazole Compounds and Methods of Use Thereof.[1][4][5][6][7] WO2011133750. Link

- Context: Describes synthesis and coupling of 3-methoxyindazole deriv

-

Laha, J. K., et al. (2021).[4] Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-indazoles. RSC Advances, 11, 7107–7114.[4] Link

- Context: Validates Suzuki coupling conditions on unprotected bromo-indazoles.

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

- Context: Authoritative source for selecting BrettPhos/XPhos for deactiv

-

Meanwell, N. A. (2011). The influence of bioisosteres in drug design: tactical applications. Burger's Medicinal Chemistry and Drug Discovery. Link

- Context: Discusses the pharmacological relevance of the 3-methoxyindazole scaffold.

-